molecular formula C22H27NO3 B214101 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane

1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane

Katalognummer B214101
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: MFUXQBMFODKYNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane, commonly known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. EPM is a member of the azepane family and is a potent antagonist of the muscarinic acetylcholine receptor. It has been studied for its potential use in treating various medical conditions, including Alzheimer's disease, depression, and schizophrenia.

Wirkmechanismus

EPM is a potent antagonist of the muscarinic acetylcholine receptor. It has been shown to bind to the receptor and prevent the activation of downstream signaling pathways. This results in a reduction in acetylcholine neurotransmission, which can have a variety of effects depending on the specific receptor subtype that is targeted.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the accumulation of beta-amyloid in animal models of Alzheimer's disease. EPM has also been shown to have anxiolytic and antidepressant effects, and it has been suggested that it may be useful in treating schizophrenia by modulating dopamine and acetylcholine neurotransmission.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EPM in lab experiments is its potency and specificity. EPM is a potent antagonist of the muscarinic acetylcholine receptor, and it has been shown to have high affinity for specific receptor subtypes. This makes it a useful tool for studying the role of acetylcholine neurotransmission in various physiological and pathological processes. However, one of the limitations of using EPM is its potential toxicity. EPM has been shown to have toxic effects at high doses, and caution should be taken when using it in lab experiments.

Zukünftige Richtungen

There are several future directions for research on EPM. One area of interest is the development of more potent and selective muscarinic receptor antagonists. This could lead to the development of more effective treatments for Alzheimer's disease, depression, and schizophrenia. Another area of interest is the study of the effects of EPM on other neurotransmitter systems, such as the serotonin and dopamine systems. This could help to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of EPM. Finally, there is a need for further research on the toxicity of EPM and its potential side effects, in order to determine the safety of using it in clinical settings.

Synthesemethoden

The synthesis of EPM involves several steps, starting with the reaction of 4-ethoxyphenol with formaldehyde and sodium hydroxide to form 4-ethoxybenzyl alcohol. The alcohol is then reacted with 4-nitrobenzoyl chloride to form 4-ethoxybenzyl 4-nitrobenzoate. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon. Finally, the amine is reacted with 3-(chloromethyl)benzoic acid to form EPM.

Wissenschaftliche Forschungsanwendungen

EPM has been extensively studied for its potential use in treating various medical conditions. One of the most promising applications of EPM is in the treatment of Alzheimer's disease. EPM has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease. EPM has also been studied for its potential use in treating depression and schizophrenia. EPM has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in treating schizophrenia by modulating dopamine and acetylcholine neurotransmission.

Eigenschaften

Produktname

1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane

Molekularformel

C22H27NO3

Molekulargewicht

353.5 g/mol

IUPAC-Name

azepan-1-yl-[3-[(4-ethoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C22H27NO3/c1-2-25-20-10-12-21(13-11-20)26-17-18-8-7-9-19(16-18)22(24)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15,17H2,1H3

InChI-Schlüssel

MFUXQBMFODKYNP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)N3CCCCCC3

Kanonische SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.